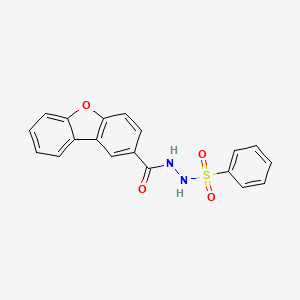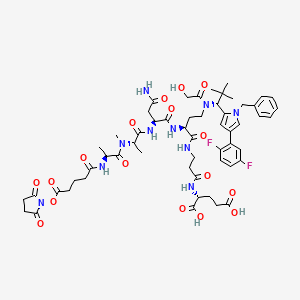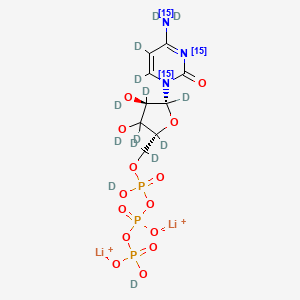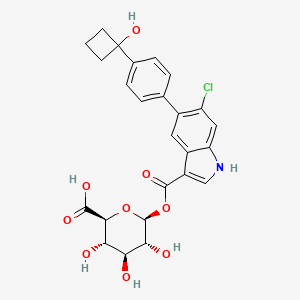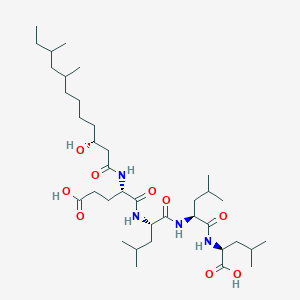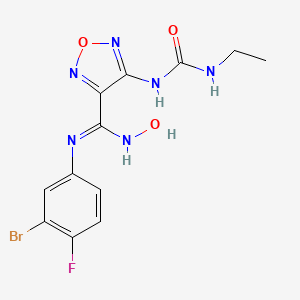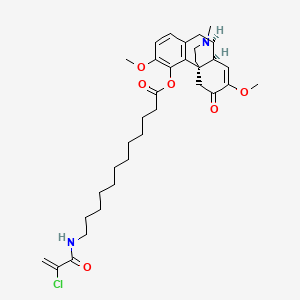
6-O-p-Coumaroyl scandoside methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-p-Coumaroyl scandoside methyl ester is a naturally occurring compound that can be isolated from the plant Oldenlandia diffusa . This compound belongs to the class of iridoids and is known for its significant anti-inflammatory properties . Its molecular formula is C26H30O13, and it has a molecular weight of 550.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-p-Coumaroyl scandoside methyl ester typically involves the extraction from the roots, stems, and leaves of Oldenlandia diffusa . The process includes several steps such as extraction, separation, purification, and crystallization to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The compound is often produced in high purity for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-p-Coumaroyl scandoside methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially enhancing its biological activity.
Reduction: This reaction can modify the compound’s structure, affecting its stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of new derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution can produce a range of derivatives with varying biological activities .
Wissenschaftliche Forschungsanwendungen
6-O-p-Coumaroyl scandoside methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study iridoid biosynthesis and reactivity.
Wirkmechanismus
The anti-inflammatory activity of 6-O-p-Coumaroyl scandoside methyl ester is primarily due to its ability to suppress the NF-κB and MAPK signaling pathways . These pathways are crucial in regulating the immune response and inflammation. By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines and mediators .
Vergleich Mit ähnlichen Verbindungen
Asperuloside: Another iridoid with anti-inflammatory properties.
Asperulosidic Acid: Known for its anti-inflammatory and anti-cancer activities.
Comparison: 6-O-p-Coumaroyl scandoside methyl ester is unique due to its specific structure, which includes a coumaroyl group. This structural feature enhances its biological activity compared to other iridoids like asperuloside and asperulosidic acid . Additionally, its ability to inhibit multiple signaling pathways makes it a versatile compound in therapeutic research .
Eigenschaften
Molekularformel |
C26H30O13 |
|---|---|
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1 |
InChI-Schlüssel |
ABYPZHZWILXERF-BYMAQSFPSA-N |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)/C=C/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
